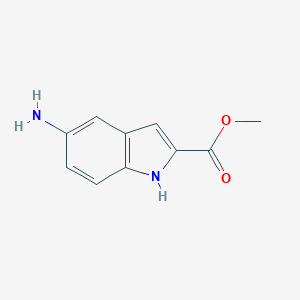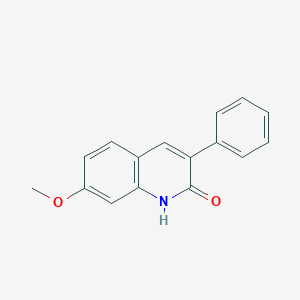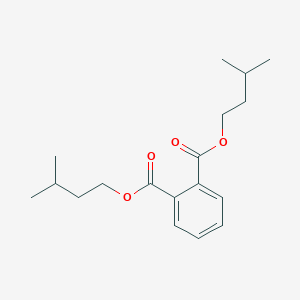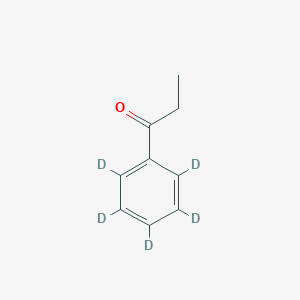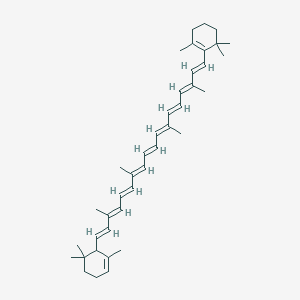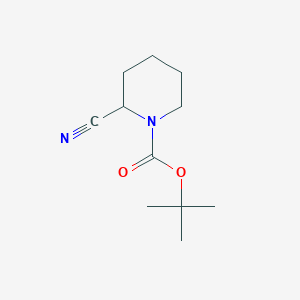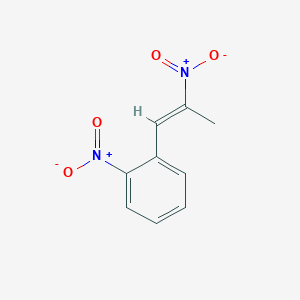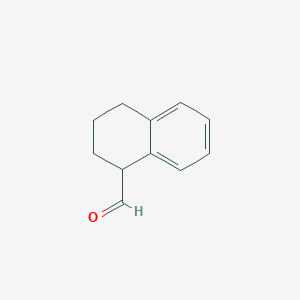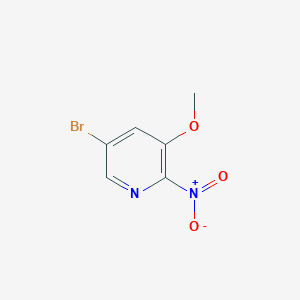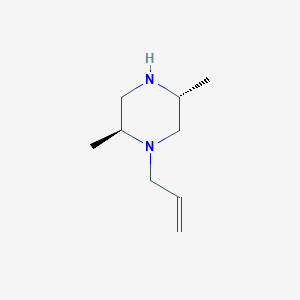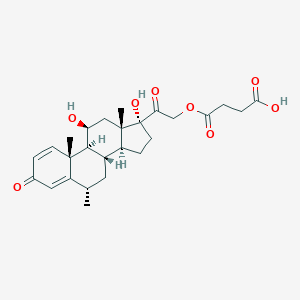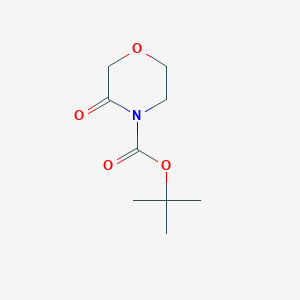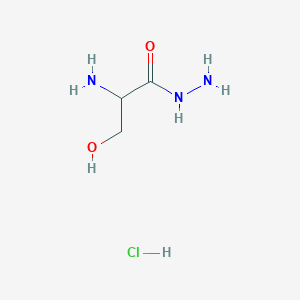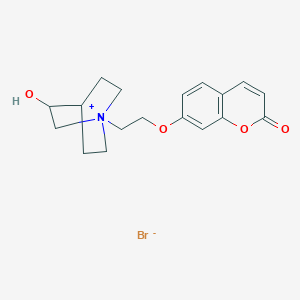
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is complex and not fully understood. It has been reported to interact with the allosteric site of the M1 muscarinic acetylcholine receptor, leading to an increase in the affinity of the receptor for acetylcholine. It has also been shown to inhibit the function of the P2X7 receptor by blocking the ion channel pore.
Efectos Bioquímicos Y Fisiológicos
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been reported to inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its unique properties. It has been shown to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in a number of physiological processes. However, one of the main limitations of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for research on Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide. One area of interest is its potential use as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide and its potential interactions with other receptors and signaling pathways.
Métodos De Síntesis
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is synthesized by the reaction of quinuclidine with 7-hydroxycoumarin-4-acetic acid followed by bromination. This method has been reported to yield high purity and good yield.
Aplicaciones Científicas De Investigación
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is widely used in scientific research due to its unique properties. It has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor. It has also been shown to inhibit the function of the P2X7 receptor, which is involved in the regulation of inflammation and pain.
Propiedades
Número CAS |
155272-59-6 |
|---|---|
Nombre del producto |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide |
Fórmula molecular |
C18H22BrNO4 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]chromen-2-one;bromide |
InChI |
InChI=1S/C18H22NO4.BrH/c20-16-12-19(7-5-13(16)6-8-19)9-10-22-15-3-1-14-2-4-18(21)23-17(14)11-15;/h1-4,11,13,16,20H,5-10,12H2;1H/q+1;/p-1 |
Clave InChI |
RIQRCCQTTCVTEF-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
SMILES canónico |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
Sinónimos |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl) -, bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
